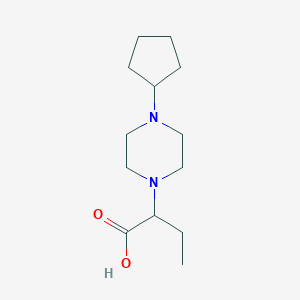
2-(4-Cyclopentylpiperazin-1-yl)butanoic acid
Overview
Description
Scientific Research Applications
TRPV1 Channel Modulation
Research has identified compounds with structural similarities to 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid as modulators of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel. These compounds, including derivatives of butanoic acid, have been synthesized and evaluated for their potential to activate TRPV1 channels, which play a crucial role in pain perception and inflammation. The study highlights the synthesis of new amides that behave as TRPV1 agonists, showing promise for their use in analgesic and anti-inflammatory applications (Aiello et al., 2016).
Urease Inhibition
Another study focused on the synthesis of novel indole-based compounds, including derivatives of 4-(1H-indol-3-yl)butanoic acid. These compounds were evaluated for their urease inhibitory activity, suggesting potential applications in the treatment of diseases caused by urease-producing pathogens. The research underscores the significance of these compounds as potent urease inhibitors, highlighting their therapeutic potential in combating infections (Nazir et al., 2018).
Integrin Inhibition for Pulmonary Fibrosis
Research into the development of nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis has led to the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids. These compounds, including specific butanoic acid derivatives, have shown high affinity and selectivity for the αvβ6 integrin, a therapeutic target in fibrotic diseases. The findings suggest these compounds' potential as inhaled treatment options for pulmonary fibrosis, offering a new avenue for therapeutic intervention (Procopiou et al., 2018).
Photosensitive Synthetic Ion Channels
A study demonstrated the use of butanoic acid derivatives in the optical gating of synthetic ion channels. This research illustrates the potential of photolabile butanoic acid derivatives in controlling the transport of ionic species through nanofluidic devices, which could be applied in controlled release systems, sensing, and information processing technologies (Ali et al., 2012).
properties
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-12(13(16)17)15-9-7-14(8-10-15)11-5-3-4-6-11/h11-12H,2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTKYGBMHJDTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



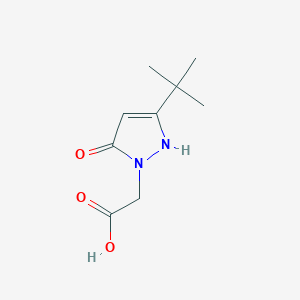
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
![(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1467129.png)

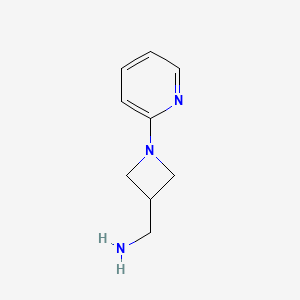
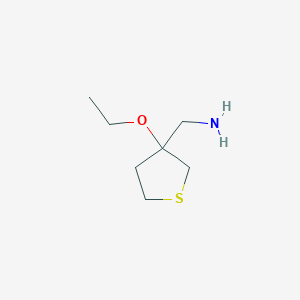
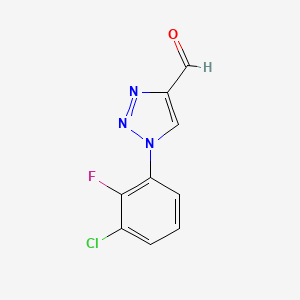
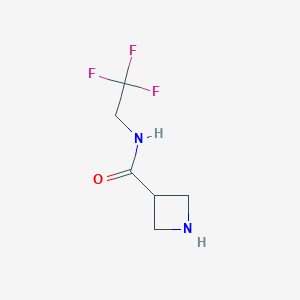

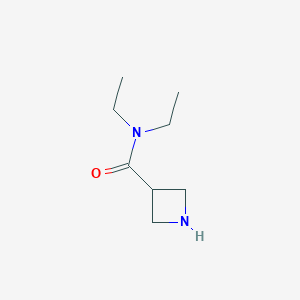
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
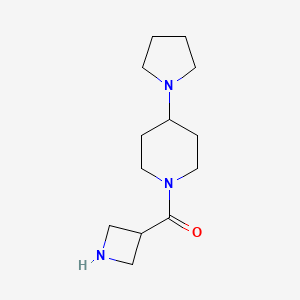
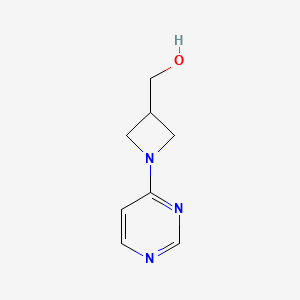
![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)